(2-azidoethyl)(methyl)amine hydrochloride
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Overview
Description
(2-azidoethyl)(methyl)amine hydrochloride is an organic compound that contains an azide group (-N₃) attached to an ethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-azidoethyl)(methyl)amine hydrochloride typically involves the reaction of (2-chloroethyl)(methyl)amine hydrochloride with sodium azide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and reaction completion. The product is then purified using industrial crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(2-azidoethyl)(methyl)amine hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide is commonly used for the substitution of the chlorine atom in (2-chloroethyl)(methyl)amine hydrochloride.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used for the reduction of the azide group.
Major Products Formed
Substitution: this compound is formed.
Reduction: (2-aminoethyl)(methyl)amine hydrochloride is formed.
Scientific Research Applications
(2-azidoethyl)(methyl)amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-azidoethyl)(methyl)amine hydrochloride involves the reactivity of the azide group. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Similar Compounds
- (2-azidoethyl)amine hydrochloride
- (2-azidoethyl)(ethyl)amine hydrochloride
- (2-azidoethyl)(dimethyl)amine hydrochloride
Uniqueness
(2-azidoethyl)(methyl)amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other azidoethylamines. Its methyl group provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
118508-68-2 |
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Molecular Formula |
C3H9ClN4 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
2-azido-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C3H8N4.ClH/c1-5-2-3-6-7-4;/h5H,2-3H2,1H3;1H |
InChI Key |
AYDWFJSTIKGWIG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN=[N+]=[N-].Cl |
Purity |
95 |
Origin of Product |
United States |
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